Bismuth pentafluoride

Übersicht

Beschreibung

Synthesis Analysis

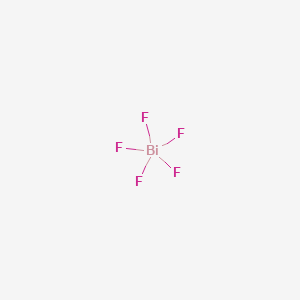

Bismuth pentafluoride is prepared by reacting bismuth with fluorine at 500°C. This process establishes the foundational method for generating bismuth pentafluoride and enables further investigation into its properties and reactions (Fischer & Rudzitis, 1959).

Molecular Structure Analysis

The molecular structure of bismuth pentafluoride has been characterized, revealing details about its density in both solid and liquid states, triple point temperature, vapor pressure, and calculations of latent heat of vaporization and Trouton's constant. These structural insights are crucial for understanding the physical and chemical behavior of bismuth pentafluoride (Fischer & Rudzitis, 1959).

Chemical Reactions and Properties

Bismuth pentafluoride acts as a potent fluorinating agent. Its chemical reactions, including reduction with hydrogen and fluorination reactions with various elements and compounds, have been studied, highlighting its reactivity and potential for use in further chemical syntheses (Fischer & Rudzitis, 1959).

Physical Properties Analysis

The physical properties of bismuth pentafluoride, such as its crystal structure, solid and liquid densities, and vapor pressure, have been determined, offering valuable information for its handling and application in various scientific and industrial processes (Fischer & Rudzitis, 1959).

Chemical Properties Analysis

The chemical properties of bismuth pentafluoride, including its role as a fluorinating agent and its reactivity towards hydrogen and various other elements and compounds, demonstrate its utility in chemical synthesis and applications requiring high fluorination capacity (Fischer & Rudzitis, 1959).

Wissenschaftliche Forschungsanwendungen

-

Bismuth-based Liquid Metals

- Field : Materials Science

- Application : Bismuth-based liquid metals (LMs) are a large group of alloys with melting points slightly above room temperature . They are associated with fewer encapsulation constraints than room temperature LMs such as mercury, sodium–potassium alloys, and gallium-based alloys and are more likely to remain stable in the natural environment .

- Methods : Bismuth-based LMs have been prepared using various methods, and this review briefly categorizes these preparation methods based on their finished forms (lumps, powders, and films) .

- Results : Bismuth-based LMs have shown research progress in the fields of printed electronics, 3D printing, thermal management, biomedicine, chemical engineering, and deformable robotics .

-

Biomedical Applications of Bismuth-based Nanoparticles

- Field : Biomedicine

- Application : Studies of nanosized forms of bismuth (Bi)-containing materials have recently expanded from optical, chemical, electronic, and engineering fields towards biomedicine . These nanoparticles have desirable performance for combined cancer therapy, photothermal and radiation therapy (RT), multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

- Methods : The pharmacokinetics of these BiNPs can be easily improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

- Results : Bismuth oxyhalides (BiO x, where X is Cl, Br or I) and bismuth chalcogenides, including bismuth oxide, bismuth sulfide, bismuth selenide, and bismuth telluride, have been heavily investigated for therapeutic purposes .

-

Bismuth Pentafluoride as a Fluorinating Agent

- Field : Chemistry

- Application : Bismuth pentafluoride acts as a strong fluorinating agent .

- Methods : Various chemical reactions of bismuth pentafluoride, such as its reduction with hydrogen and fluorination reactions with various elements and compounds, were studied .

- Results : The specific results of these reactions were not detailed in the source .

-

Bismuth in Heat-Resistant Electronics

- Field : Electronics

- Application : Bismuth is used in low-melting alloys that are frequently used in heat-resistant electronics such as fire sprinklers, fire alarms, and boiler plugs .

- Methods : The specific methods of application were not detailed in the source .

- Results : The specific results of these applications were not detailed in the source .

-

Bismuth Pentafluoride in Fluorination Reactions

- Field : Chemistry

- Application : Bismuth pentafluoride is the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent . It reacts vigorously with water to form ozone and oxygen difluoride, and with iodine or sulfur at room temperature .

- Methods : Bismuth pentafluoride fluorinates paraffin oil (hydrocarbons) to fluorocarbons above 50 °C and oxidizes UF4 to UF6 at 150 °C . At 180 °C, bismuth pentafluoride fluorinates Br2 to BrF3 and Cl2 to ClF .

- Results : The specific results of these reactions were not detailed in the source .

-

Bismuth Pentafluoride in the Formation of Hexafluorobismuthates

- Field : Chemistry

- Application : Bismuth pentafluoride reacts with alkali metal fluorides, MF, to form hexafluorobismuthates, M[BiF6], containing the hexafluorobismuthate anion, [BiF6]− .

- Methods : The specific methods of application were not detailed in the source .

- Results : The specific results of these reactions were not detailed in the source .

-

Bismuth Pentafluoride in Hydrofluoric Acid Solvent

- Field : Chemistry

- Application : Bismuth pentafluoride in hydrofluoric acid solvent reacts with nickel fluoride to form the nickel salt of this anion, which can be incorporated into a complex with acetonitrile .

- Methods : The specific methods of application were not detailed in the source .

- Results : The specific results of these reactions were not detailed in the source .

-

Bismuth Pentafluoride as a Strong Oxidizing Agent

- Field : Chemistry

- Application : Bismuth pentafluoride is an extremely strong oxidizing agent . It reacts vigorously with water to form ozone and oxygen difluoride, and with iodine or sulfur at room temperature .

- Methods : The specific methods of application were not detailed in the source .

- Results : The specific results of these reactions were not detailed in the source .

-

Bismuth Pentafluoride in Metal Production

- Field : Metallurgy

- Application : Bismuth pentafluoride is a water-insoluble Bismuth source for use in oxygen-sensitive applications, such as metal production .

- Methods : The specific methods of application were not detailed in the source .

- Results : The specific results of these applications were not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

pentafluorobismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.5FH/h;5*1H/q+5;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXPLXDFQOVHO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Bi](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF5 | |

| Record name | Bismuth pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228490 | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth pentafluoride | |

CAS RN |

7787-62-4 | |

| Record name | Bismuth fluoride (BiF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)

![6,10-Dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1214757.png)